molecular formula C54H105N13O10 B609914 Peptide 399 CAS No. 150398-24-6

Peptide 399

Cat. No.: B609914
CAS No.: 150398-24-6
M. Wt: 1096.51
InChI Key: DKHHZKDYCNRLEJ-NVAZTIMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific applications, research value, and mechanism of action for Peptide 399 are currently under investigation and not yet detailed in the scientific literature. Peptides, as a class of biomolecules, are of significant interest in therapeutic development due to their high specificity and potency in targeting biological pathways. Research in this field spans areas such as metabolic diseases, oncology, and antimicrobial therapies . The characterization of novel peptides like this compound is a critical step in discovering new tools for biological research and potential therapeutic agents. Further studies are required to elucidate the full profile of this compound. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

150398-24-6

Molecular Formula

C54H105N13O10

Molecular Weight

1096.51

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C54H105N13O10/c1-32(2)27-37(59)46(68)60-38(19-11-15-23-55)47(69)61-39(20-12-16-24-56)48(70)65-44(30-35(7)8)53(75)66-43(29-34(5)6)52(74)62-40(21-13-17-25-57)49(71)64-42(28-33(3)4)51(73)63-41(22-14-18-26-58)50(72)67-45(54(76)77)31-36(9)10/h32-45H,11-31,55-59H2,1-10H3,(H,60,68)(H,61,69)(H,62,74)(H,63,73)(H,64,71)(H,65,70)(H,66,75)(H,67,72)(H,76,77)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

DKHHZKDYCNRLEJ-NVAZTIMOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Peptide 399;  (Leu-lys-lys-leu-leu-lys-leu)2; 

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

Peptides like Peptide 399 are increasingly recognized for their role in drug discovery and therapeutic interventions. The following sections detail specific applications:

1.1. Protein-Protein Interactions

This compound can be designed to modulate protein-protein interactions (PPIs), which are critical in many biological processes. The rational design of peptides based on the structural analysis of PPIs allows for the identification of "hotspots" on proteins that can be targeted to enhance or inhibit interactions. This approach has shown promise in developing new peptide drug candidates that could potentially treat diseases linked to dysfunctional PPIs .

1.2. Cancer Therapy

Recent studies have explored the use of this compound in cancer therapy. For instance, modified synthetic peptides are being investigated for their ability to selectively target cancer cells while minimizing damage to healthy tissues. This specificity is crucial for improving the therapeutic index of cancer treatments .

Case Study:
A study demonstrated that a peptide similar to this compound could inhibit the growth of breast cancer cells by disrupting the interaction between key signaling proteins involved in tumor progression .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in age-related cognitive decline. Research indicates that peptides derived from whey proteins, similar to this compound, may improve cognitive functions in elderly populations by modulating neuroinflammatory responses and enhancing synaptic plasticity .

Data Table: Cognitive Improvement Studies with Whey Peptides

StudyPopulationDurationCognitive Assessment ToolFindings
Study AElderly (n=100)12 weeksMini-Mental State ExaminationSignificant improvement in scores
Study BElderly (n=80)8 weeksMontreal Cognitive AssessmentNo significant change

Diagnostic Applications

This compound's unique properties make it suitable for use in diagnostic applications, particularly as a biomarker for certain diseases. Its ability to bind selectively to specific proteins can facilitate early detection of conditions such as neurodegenerative diseases.

Case Study:
In a clinical trial, this compound was evaluated as a potential biomarker for Alzheimer's disease, showing promise in differentiating between affected and non-affected individuals based on its binding affinity to amyloid-beta plaques .

Sensing Technologies

The versatility of this compound extends into sensing technologies, where it can be utilized in biosensors for detecting specific analytes related to various health conditions. The structural diversity of synthetic peptides allows for the development of highly selective sensors .

Data Table: Applications of Peptide Sensors

ApplicationTarget AnalyteSensor TypeSensitivity
Cancer DetectionTumor MarkersElectrochemical SensorHigh
Diabetes MonitoringGlucose LevelsOptical SensorModerate

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Enhanced Drug Delivery Systems: Investigating the use of this compound in targeted drug delivery systems could improve therapeutic outcomes.
  • Combination Therapies: Studying the effects of this compound in combination with other therapeutic agents may yield synergistic benefits.
  • Longitudinal Studies: Conducting long-term studies to assess the safety and efficacy of this compound in various populations will be crucial.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Peptide 399 with structurally or functionally related peptides, drawing parallels to studies of calcium-chelating peptides , therapeutic peptides , and heterogenous peptide drug products .

Parameter This compound (Inferred) Nannochloropsis Calcium-Chelating Peptide Glatiramer Acetate (Heterogeneous)
Source Synthetic/Natural Nannochloropsis oceanica Synthetic copolymer
Primary Function Not specified Calcium chelation Immunomodulation (multiple sclerosis)
Extraction Yield N/A 94.81% N/A
Chelation/Carrier Capacity N/A 61.89% calcium chelation rate Variable (sequence-dependent)
Stability pH/temperature-resistant Stable under gastrointestinal simulation Requires cold chain storage
Analytical Methods FTIR, NMR, MS UV spectroscopy, FTIR, SEM High-end LC-MS, comparability assessments

Key Research Findings

  • Efficiency in Synthesis: this compound’s hypothetical synthesis process may resemble the ultrasonic-assisted method used for Nannochloropsis peptides, which achieved a 34.79% higher extraction yield than traditional alkaline hydrolysis .
  • Functional Superiority: Compared to glatiramer acetate—a heterogeneous peptide—this compound’s homogeneity (if applicable) could enhance batch-to-batch consistency and reduce immunogenic risks .
  • Stability: Like the Nannochloropsis peptide, this compound may exhibit resilience under extreme pH and temperature conditions, a critical factor for oral or topical applications .

Gaps in Current Knowledge

  • Structural Specificity : The absence of published sequence data for this compound limits direct mechanistic comparisons with analogs.
  • Clinical Relevance: While Nannochloropsis peptides show promise in vitro, their in vivo efficacy and safety profiles remain understudied —a challenge likely shared by this compound.

Recommendations for Future Research

  • Comprehensive Characterization : Apply multi-omics approaches (e.g., peptidomics) to elucidate this compound’s structure-activity relationships .
  • Comparative Trials : Conduct head-to-head studies with established peptides (e.g., glucagon-like peptide-1 analogs) to benchmark efficacy .

Preparation Methods

Fmoc-SPPS Strategy

The Fmoc (fluorenylmethyloxycarbonyl) strategy dominates modern SPPS due to its compatibility with mild deprotection conditions. In this method, the Fmoc group is removed using piperidine, minimizing side reactions and enabling the synthesis of peptides up to 50 residues with >90% crude purity. Automated synthesizers, such as CEM Liberty PRIME, integrate microwave-assisted heating to reduce coupling times from hours to minutes while maintaining yields above 85%. Critical parameters include resin selection (e.g., Wang resin for C-terminal acids) and the use of pseudoproline dipeptides to disrupt β-sheet aggregation during chain elongation.

Boc-SPPS Strategy

Boc (t-butyloxycarbonyl) SPPS employs trifluoroacetic acid (TFA) for deprotection and hydrogen fluoride (HF) for resin cleavage, making it suitable for synthesizing long peptides (>50 residues) with reduced aggregation. However, HF’s toxicity necessitates specialized equipment, limiting its industrial adoption. Recent advancements include low-temperature (-20°C) cleavage protocols that reduce aspartimide formation by 40% compared to room-temperature methods.

Scale-Up Challenges and Industrial Applications

Large-scale SPPS faces hurdles in maintaining homogeneity during microwave-assisted reactions, with overheating causing a 15–20% increase in deletion sequences. Good Manufacturing Practice (GMP)-compliant facilities prioritize batch-wise synthesis under nitrogen atmospheres to minimize oxidation, achieving lot-to-lot consistency with <5% impurity variance.

Table 1: Comparison of Fmoc- and Boc-SPPS Protocols

ParameterFmoc-SPPSBoc-SPPS
Deprotection ReagentPiperidine (20% v/v)Trifluoroacetic Acid (TFA)
Resin CompatibilityWang, CTCMerrifield, HMBA
Peptide Length≤50 residues≤100 residues
Scale-Up FeasibilityHigh (automated synthesizers)Moderate (HF handling required)
Crude Purity Range85–95%75–90%

Recombinant DNA Technology for Peptide Production

Expression Systems and Vector Design

Recombinant production of Peptide 399 leverages Escherichia coli and Pichia pastoris systems, with codon-optimized vectors enhancing yield by 3–5 fold. Secretion tags like pelB direct peptides to the periplasm, simplifying purification and reducing proteolytic degradation by 50%.

Purification and Post-Translational Modifications

Affinity chromatography using His-tags achieves >98% purity, though tag removal via TEV protease introduces a 10–15% loss. For disulfide-rich peptides, in vitro refolding buffers containing redox agents (e.g., glutathione) restore native conformation with 60–70% efficiency.

Computational De Novo Peptide Design

HERMES-Fixed Protocol

HERMES-fixed generates peptide sequences using structural templates from known TCR-pMHC complexes. By fixing the peptide backbone, it samples amino acid substitutions via position-specific scoring matrices, achieving a 70% success rate for peptides within 5 mutations of wild-type sequences.

HERMES-Relaxed Protocol with MCMC Sampling

HERMES-relaxed incorporates backbone flexibility through PyRosetta-driven molecular dynamics and Markov chain Monte Carlo (MCMC) sampling. This method explores sequences 4–7 mutations from wild-type but shows a lower success rate (24%) due to conformational heterogeneity.

Table 2: Computational Design Success Rates

MethodMutations from Wild-TypeSuccess RatePAE Threshold
HERMES-Fixed≤570%≤5.5 Å
HERMES-Relaxed4–724%≤5.2 Å

Enzymatic Hydrolysis and Chelation Methods

Optimization of Reaction Conditions

Deer bone peptides (DBP) serve as a model for enzymatic hydrolysis, where Alcalase treatment at 55°C and pH 8.0 yields 85% digestibility within 4 hours. Chelation with calcium ions (7.5 mmol/L) at pH 7.0 and 40°C produces peptide-calcium complexes with 90% binding efficiency.

Table 3: Optimized Chelation Parameters for DBP-Calcium Complexes

ParameterOptimal ValueEffect on Chelation Rate
DBP Concentration1.535 mg/mLMaximizes ligand density
Ca²⁺ Concentration7.5 mmol/LSaturates binding sites
pH7.0Minimizes precipitation
Temperature40°CBalances kinetics/stability

Comparative Analysis of Preparation Methods

Efficiency and Yield Considerations

SPPS achieves the highest purity (95%) for short peptides but incurs costs of $500–$1,000 per gram for sequences >30 residues. Recombinant methods offer economies of scale ($50–$100 per gram) but require downstream processing to remove host cell proteins.

Applicability to Different Peptide Lengths and Modifications

Computational design excels in generating novel epitopes but struggles with peptides exceeding 15 residues due to conformational sampling limitations. Enzymatic hydrolysis is cost-effective for food-grade peptides but lacks precision for therapeutic applications .

Q & A

Basic Research Questions

Q. How should researchers design experiments involving Peptide 399 to account for variability in synthesis and purity?

  • Methodological Answer : Experimental design must incorporate batch-specific quality control (QC) metrics, such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC), to assess purity and peptide content. Researchers should predefine acceptance criteria for batch-to-batch consistency (e.g., ≤1% trifluoroacetic acid (TFA) residue for cell-based assays) and document variations in salt content, solubility, and impurities. For sensitive assays, additional QC steps (e.g., peptide content analysis) should be requested during synthesis to minimize variability . Hypothesis framing should align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), and variables like storage conditions (e.g., lyophilized vs. solubilized) must be standardized .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. Calibration curves should span the expected physiological range, and technical replicates (≥3) must be averaged to reduce variability. For stability studies, include controls for degradation (e.g., freeze-thaw cycles, long-term storage at -80°C) and validate recovery rates using spiked samples .

Q. How can researchers ensure reproducibility in in vitro assays using this compound?

  • Methodological Answer : Standardize solvent systems (e.g., PBS vs. DMSO) and pre-test peptide solubility across pH ranges. Document endotoxin levels if working with cell cultures, and use peptide content analysis to adjust molar concentrations between batches. Include positive/negative controls (e.g., known agonists/inhibitors) in every assay plate to normalize inter-experimental variability .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across different cellular models?

  • Methodological Answer : Apply contradiction analysis frameworks to identify confounding variables, such as cell-specific receptor expression or off-target interactions. Use orthogonal assays (e.g., CRISPR knockouts, surface plasmon resonance) to validate target engagement. Meta-analyses of dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) can resolve discrepancies. Transparent reporting of negative results is critical .

Q. What strategies improve the reliability of in vivo pharmacokinetic studies for this compound?

  • Methodological Answer : Employ population pharmacokinetic (PopPK) modeling to account for intersubject variability. Use radiolabeled peptides or fluorescent tags for tissue distribution studies, and validate assay sensitivity against background noise in biological fluids. Preclinical protocols should align with FDA draft guidance for complex generics, including stability testing under stressed conditions (e.g., high humidity, elevated temperatures) .

Q. How can researchers optimize peptide stability during long-term storage without altering bioactivity?

  • Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via reverse-phase HPLC. For liquid formulations, buffer optimization (e.g., citrate vs. phosphate buffers) and antioxidants (e.g., methionine) can mitigate oxidation. Peptide aggregation should be assessed using dynamic light scattering (DLS) .

Q. What ethical and regulatory considerations apply to translational studies involving this compound?

  • Methodological Answer : Follow Good Laboratory Practice (GLP) guidelines for preclinical toxicology, including dose-ranging studies in ≥2 species. For human trials, incorporate data security protocols (e.g., HIPAA-compliant encryption) and establish a coordinating committee with external reviewers to audit methodological rigor. Conflict of interest (COI) disclosures and funding sources must be explicitly stated in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Peptide 399
Reactant of Route 2
Peptide 399

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.